Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound known for its antioxidant properties. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to inhibit oxidative degradation of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form hydroquinones.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroquinones, and substituted phenols .
Scientific Research Applications
Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has numerous applications in scientific research:
Chemistry: Used as an antioxidant in polymer processing to enhance the stability and durability of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in various diseases.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative chain reactions, thereby protecting materials and biological systems from oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved include the inhibition of lipid peroxidation and stabilization of free radicals .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant with similar properties but different structural features.
3,5-Di-tert-butyl-4-hydroxyanisole: Known for its antioxidant properties but differs in its methoxy group substitution.
3,5-Di-tert-butyl-4-hydroxyacetophenone: Similar antioxidant properties but with an acetophenone group.
Uniqueness
Methyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features that provide enhanced stability and effectiveness as an antioxidant. Its tetrahydropyrimidine ring and carboxylate group contribute to its distinct chemical behavior and applications .
Properties
Molecular Formula |
C21H30N2O4 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
methyl 4-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-11-15(18(25)27-8)16(23-19(26)22-11)12-9-13(20(2,3)4)17(24)14(10-12)21(5,6)7/h9-10,16,24H,1-8H3,(H2,22,23,26) |
InChI Key |
HMXPCWMYCMTPFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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